molecular formula C14H10Br2O3 B14955515 4-Bromophenyl 2-(4-bromophenoxy)acetate

4-Bromophenyl 2-(4-bromophenoxy)acetate

Cat. No.: B14955515
M. Wt: 386.03 g/mol
InChI Key: KDJNSUIYZKOUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 2-(4-bromophenoxy)acetate is a brominated aromatic ester featuring two 4-bromophenyl groups connected via an acetoxy linker. Brominated aromatic esters are widely utilized as intermediates in drug development due to their reactivity and ability to participate in cross-coupling reactions. For instance, methyl 2-(4-bromophenyl)acetate is a regulatory-compliant reference material critical for drug applications , while tert-butyl 2-(4-bromophenyl)acetate is employed in synthesizing glucagon receptor antagonists . The dual bromine substituents in this compound likely enhance its electrophilicity and stability, making it a versatile building block for functionalized molecules.

Properties

Molecular Formula

C14H10Br2O3

Molecular Weight

386.03 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C14H10Br2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI Key

KDJNSUIYZKOUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-bromophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl esters and corresponding nucleophiles.

    Ester Hydrolysis: 4-Bromophenol and 4-bromophenylacetic acid.

    Oxidation and Reduction: Quinones and cyclohexane derivatives.

Scientific Research Applications

4-Bromophenyl 2-(4-bromophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-bromophenyl 2-(4-bromophenoxy)acetate with key analogs, emphasizing molecular features, properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₄H₁₀Br₂O₃ 402.04 Dual 4-bromophenyl groups Likely intermediate for pharmaceuticals or agrochemicals; high electrophilicity due to Br atoms N/A
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 Single 4-bromophenyl group Simpler ester; used in derivatization reactions
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Methyl ester, single Br on phenyl Regulatory reference material; used in ANDA/NDA filings
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Ethyl ester, single Br on phenyl Liquid at room temperature (bp 88–90°C/0.35 mm); used in antimicrobial scaffolds
tert-Butyl 2-(4-bromophenyl)acetate C₁₂H₁₅BrO₂ 271.15 Bulky tert-butyl ester Intermediate for glucagon receptor antagonists; steric hindrance impacts reactivity
4-Bromophenyl 2-(4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 341.58 Br on phenyl, Cl on phenoxy Altered electronic properties; potential fungicidal activity
(4-Bromo-2-fluorophenyl) 2-(4-bromophenoxy)acetate C₁₄H₈Br₂FO₃ 420.03 Br on phenyl, F and Br on phenoxy Enhanced lipophilicity; fluorine may improve bioavailability
Hex-5-en-1-yl 2-(4-bromophenyl)acetate C₁₅H₁₉BrO₂ 311.22 Alkenyl ester chain Increased lipophilicity for drug delivery systems
Methyl 2-bromo-2-(4-bromophenyl)acetate C₉H₇Br₂O₂ 310.87 Dual Br on phenyl and acetate Reactive in substitution reactions; potential for further functionalization

Key Research Findings

Electronic Effects : Bromine's electron-withdrawing nature enhances the electrophilicity of the ester group, facilitating nucleophilic substitutions. For example, methyl 2-(4-bromophenyl)acetate undergoes hydrolysis to yield hydrazides for antimicrobial oxadiazole synthesis .

Steric and Solubility Considerations: Bulky substituents like tert-butyl (MW 271.15) reduce reactivity in sterically hindered environments but improve solubility in non-polar media . Conversely, alkenyl chains (e.g., hex-5-en-1-yl) increase lipophilicity, aiding membrane permeability in drug candidates .

Biological Activity: Analogs with halogen substitutions (Cl, F) exhibit varied bioactivity. 4-Bromophenyl 2-(4-chlorophenoxy)acetate may show fungicidal properties akin to phenoxyacetic acid derivatives , while fluorine-containing analogs could enhance metabolic stability .

Synthetic Accessibility: Methyl and ethyl esters are synthesized via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) with yields >99% . In contrast, tert-butyl esters require alkylation under anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.